molecular formula C5H11ClO2S B2861635 3-Methylbutane-1-sulfonyl chloride CAS No. 22795-37-5

3-Methylbutane-1-sulfonyl chloride

Cat. No.: B2861635
CAS No.: 22795-37-5
M. Wt: 170.65
InChI Key: CAOXTJCSAJIUGW-UHFFFAOYSA-N
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Description

3-Methylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO2S. It is a sulfonyl chloride derivative, which is often used as a reagent in organic synthesis. The compound is characterized by the presence of a sulfonyl chloride group attached to a 3-methylbutane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutane-1-sulfonyl chloride can be synthesized through the reaction of 3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride by the action of thionyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of thionyl chloride and the management of by-products to ensure safety and efficiency. The reaction is typically carried out in a controlled environment to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutane-1-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.

    Alcohols: React to form sulfonate esters. The reaction is often performed in the presence of a base like pyridine.

    Thiols: React to form sulfonate thioesters. The reaction conditions are similar to those used for alcohols.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

3-Methylbutane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.

    Pharmaceuticals: In the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Material Science: In the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their properties.

Mechanism of Action

The mechanism of action of 3-methylbutane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the substitution of the chloride atom with the nucleophile, forming a new covalent bond. The sulfonyl group acts as an electron-withdrawing group, making the sulfonyl chloride highly reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom.

    Ethanesulfonyl Chloride: Contains an ethyl group instead of a 3-methylbutane group.

    Benzenesulfonyl Chloride: Contains a benzene ring, making it more aromatic and less reactive compared to aliphatic sulfonyl chlorides.

Uniqueness

3-Methylbutane-1-sulfonyl chloride is unique due to its branched aliphatic structure, which provides different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

3-methylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOXTJCSAJIUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22795-37-5
Record name 3-methylbutane-1-sulfonyl chloride
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